PC-046 falls under the category of small-molecule inhibitors targeting microtubule dynamics. This classification is critical as it positions the compound within a broader context of antitumor agents that disrupt normal cellular processes by interfering with microtubule assembly and stability.
The synthesis of PC-046 involves a four-step process that yields the compound with reasonable efficiency at each stage. The steps include:
The synthesis employs standard organic chemistry techniques, including reflux conditions, solvent extraction, and chromatography for purification. Each reaction step is monitored using thin-layer chromatography to confirm product formation and purity .
PC-046 features a distinct molecular structure characterized by a diaryl oxazole framework. The molecular formula is C₁₅H₁₃N₃O, and it possesses specific stereochemistry that contributes to its binding affinity for tubulin.
The structural elucidation of PC-046 has been conducted using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, confirming the arrangement of atoms within the molecule and validating its proposed chemical structure .
PC-046 primarily engages in interactions with tubulin, leading to the inhibition of microtubule polymerization. This reaction can be characterized as follows:
Kinetic assays have demonstrated that PC-046 effectively inhibits tubulin polymerization in vitro, with concentration-dependent effects observed during polymerization assays . The compound's efficacy is often compared against established microtubule inhibitors like paclitaxel and colchicine.
The mechanism by which PC-046 exerts its effects involves:
Studies have shown that treatment with PC-046 results in increased apoptosis in cancer cell lines, indicating its potential as an effective anticancer agent through targeted disruption of microtubule function .
PC-046 is typically presented as a solid at room temperature, with solubility characteristics favoring organic solvents like dimethyl sulfoxide for preparation in biological assays.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its melting point and other thermodynamic properties have been characterized in various studies .
Quantitative analyses using chromatographic techniques have provided data on the stability and degradation pathways of PC-046 under different conditions.
PC-046 is primarily investigated for its potential applications in cancer treatment due to its ability to inhibit tubulin polymerization. It has been utilized in various preclinical studies aimed at:
PC-046 emerged from a targeted strategy exploiting synthetic lethality in tumors with inactivating mutations or deletions of the DPC4/SMAD4 tumor suppressor gene. This gene, critical in the TGFβ signaling pathway, is lost in 20–50% of pancreatic ductal adenocarcinomas (PDAC) and 10–15% of colorectal cancers, correlating with aggressive phenotypes, metastasis, and poor chemotherapy response [1] [4] [7]. The compound was identified by screening >80 biaryl-oxazole derivatives for selective cytotoxicity in isogenic pancreatic cell lines differing only in DPC4 status. Initial studies revealed PC-046 exhibited a 1.7-fold selectivity for inhibiting growth in DPC4(−/−) BxPC-3 pancreatic cancer cells versus DPC4(+/+) isogenic lines [1]. This selectivity stems from the dependency of SMAD4-deficient tumors on compensatory survival pathways, which PC-046 disrupts via microtubule destabilization – a vulnerability unmasked by the loss of SMAD4-mediated cell cycle regulation [4].
Table 1: Key Advantages of PC-046 Over Conventional Microtubule-Targeting Agents
Property | PC-046 | Vinca Alkaloids (e.g., Vincristine) | Taxanes (e.g., Paclitaxel) |
---|---|---|---|
Target | Tubulin polymer destabilization | Tubulin polymer destabilization | Tubulin stabilization |
Oral Bioavailability | 71% | Low (<10%) | Low |
MDR1 Cross-Resistance | Lacks resistance | Common resistance | Common resistance |
Acute Myelotoxicity | Not observed | Significant | Significant |
Synthetic Accessibility | High (simple synthesis) | Complex natural product extraction | Complex semi-synthesis |
The core structure of PC-046 features a diaryl-oxazole scaffold (specifically, 5-(4-methoxyphenyl)pyridine-4-yl oxazole). Systematic modifications were made to enhance potency, selectivity, and drug-like properties [1] [2]:
Table 2: Impact of Structural Modifications on Biaryl-Oxazole Cytotoxicity
Derivative Key Modification | Relative Potency (vs. Parent) | Selectivity for DPC4(-/-) Cells | Key Observation |
---|---|---|---|
Unsubstituted Biphenyl Oxazole | 1.0 (Baseline) | ~1.2-fold | Low potency, moderate selectivity |
4-Methoxyphenyl Oxazole | 8.5-fold ↑ | ~1.5-fold | Marked potency increase |
Pyridine-for-Phenyl Replacement | 12.0-fold ↑ | ~1.7-fold | Further potency & selectivity increase |
PC-046 (Optimized Structure) | 15.0-fold ↑ | ~1.7-fold | High potency, oral bioavailability |
The identification and validation of PC-046 relied heavily on sophisticated in vitro screening using isogenic cell line pairs genetically engineered to differ solely in DPC4/SMAD4 status:
Table 3: Key Screening Results Validating PC-046's Mechanism & Selectivity
Screening Method | Key Finding | Implication |
---|---|---|
NCI-60 COMPARE | High correlation (r ≈ 0.7) with vincristine/vinblastine profiles | Confirmed tubulin destabilization as primary MOA |
Cell Cycle Analysis (DPC4-/- cells) | Dose-dependent G2/M arrest (70-90% of cells at 100 nM) | Consistent with mitotic arrest by microtubule inhibition |
Tubulin Polymerization Assay | IC₅₀ ~1 µM; comparable to vincristine | Direct inhibition of tubulin polymerization confirmed |
Testing in MDR1-overexpressing lines | Maintained potency (IC₅₀ shift <2-fold) vs. >100-fold resistance to vincristine/doxorubicin in same lines | Lack of P-gp substrate status; potential to overcome common MDR |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7